2-(bromomethyl)-1,4-oxathiane
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Overview
Description
2-(Bromomethyl)-1,4-oxathiane is an organic compound characterized by a bromomethyl group attached to a 1,4-oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)-1,4-oxathiane can be synthesized through several methods. One common approach involves the bromination of 1,4-oxathiane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-oxathiane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Products include various substituted oxathianes, depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: The main product is the methyl-substituted oxathiane.
Scientific Research Applications
2-(Bromomethyl)-1,4-oxathiane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,4-oxathiane involves its reactivity towards nucleophiles and electrophiles The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,4-oxathiane
- 2-(Iodomethyl)-1,4-oxathiane
- 2-(Hydroxymethyl)-1,4-oxathiane
Uniqueness
Compared to its analogs, 2-(bromomethyl)-1,4-oxathiane is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl and less reactive than the iodomethyl group. This balance of reactivity makes it particularly useful in selective synthetic applications where controlled reactivity is desired.
Properties
CAS No. |
1823323-57-4 |
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Molecular Formula |
C5H9BrOS |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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